molecular formula C19H23N3O5S B1195138 N-Propionylampicillin CAS No. 74226-27-0

N-Propionylampicillin

Cat. No.: B1195138
CAS No.: 74226-27-0
M. Wt: 405.5 g/mol
InChI Key: NHCFJUVZVWVWQZ-DSZSVDOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propionylampicillin is a semi-synthetic beta-lactam antibiotic derivative designed for research applications only. It is not intended for diagnostic or therapeutic use. This compound is of significant interest in microbiological and biochemical research, particularly for investigating the structure-activity relationships of penicillin-based antibiotics . Researchers utilize this compound to probe the mechanisms of bacterial cell wall synthesis and inhibition. Like its parent compound ampicillin, it is believed to act as an irreversible inhibitor of penicillin-binding proteins (PBPs) . By binding to these essential enzymes, it disrupts the final stage of peptidoglycan cross-linking in the bacterial cell wall, leading to cell lysis and death . A key area of research with this compound involves the study of bacterial resistance mechanisms. Its structure can be used to examine how bacterial beta-lactamases hydrolyze the beta-lactam ring, thereby inactivating the antibiotic . This makes it a valuable tool for developing and evaluating beta-lactamase inhibitors. Furthermore, this compound serves as a critical intermediate in synthetic chemistry for the development and structure-activity analysis of novel antibiotic agents . This product is strictly labeled as "Research Use Only" and is not to be used for the treatment of humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74226-27-0

Molecular Formula

C19H23N3O5S

Molecular Weight

405.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-phenyl-2-(propanoylamino)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H23N3O5S/c1-4-11(23)20-12(10-8-6-5-7-9-10)15(24)21-13-16(25)22-14(18(26)27)19(2,3)28-17(13)22/h5-9,12-14,17H,4H2,1-3H3,(H,20,23)(H,21,24)(H,26,27)/t12?,13-,14+,17-/m1/s1

InChI Key

NHCFJUVZVWVWQZ-DSZSVDOYSA-N

SMILES

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Isomeric SMILES

CCC(=O)NC(C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O

Canonical SMILES

CCC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O

Synonyms

N-propionylampicillin

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for N Propionylampicillin

Development of Novel Synthetic Routes to N-Propionylampicillin

The quest for more effective manufacturing processes for this compound has led to the exploration of innovative synthetic pathways that offer advantages over traditional chemical methods. These routes aim to improve stereoselectivity, reduce waste, and simplify reaction procedures.

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions, offering a powerful strategy for the production of complex molecules like this compound. nih.gov This approach often simplifies synthetic routes by reducing the need for protecting groups and can lead to higher yields and enantiomeric purity. nih.gov Enzymes, due to their high specificity, can react with a specific site on a molecule, obviating the need for the multiple protection and deprotection steps that are common in traditional organic synthesis and which generate significant waste. acs.org

Novel chemoenzymatic strategies continue to be developed, including the use of multi-enzyme cascades and the engineering of enzymes with enhanced stability and activity in non-aqueous solvents. nih.gov These advancements are paving the way for more efficient and scalable chemoenzymatic production of this compound.

Asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. In the context of this compound, asymmetric synthesis aims to control the stereochemistry of the molecule during its formation, ensuring the desired therapeutic effect.

Modern asymmetric synthesis often employs chiral catalysts or auxiliaries to induce stereoselectivity. nih.gov While specific applications of asymmetric synthesis to this compound are not extensively detailed in the provided search results, the general principles are highly relevant. For instance, catalytic enantioselective transformations are a well-established method for creating stereogenic centers in active pharmaceutical ingredients (APIs). nih.gov These methods could be applied to the synthesis of the core ampicillin (B1664943) structure or during the acylation step to produce this compound with high enantiomeric excess.

Recent advances in the field include the development of organocatalysis, which uses small organic molecules as catalysts, and the application of continuous flow technology to asymmetric reactions. nih.govmdpi.com These techniques offer advantages in terms of scalability, safety, and efficiency, making them attractive for the industrial production of chiral drugs. nih.gov The synthesis of various chiral precursors and APIs has been successfully demonstrated using these approaches, highlighting their potential for the asymmetric synthesis of this compound. nih.gov

The principles of green chemistry are increasingly guiding the development of synthetic routes for pharmaceuticals, including this compound. yale.edugctlc.org The goal is to design chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu Key principles relevant to this compound synthesis include waste prevention, atom economy, the use of safer solvents, and energy efficiency. acs.orgyale.edugctlc.org

Waste Prevention: It is preferable to prevent the formation of waste rather than treating it after it has been created. gctlc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.orggctlc.org

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be avoided or replaced with more benign alternatives. yale.edu

Design for Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.orgyale.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. acs.org

The application of these principles can lead to more sustainable and economically viable manufacturing processes. For example, replacing hazardous solvents with water or greener alternatives and using catalytic methods instead of stoichiometric reagents can significantly reduce the environmental impact of this compound production. researchgate.net Chemoenzymatic synthesis, as discussed earlier, aligns well with green chemistry principles by often utilizing water as a solvent and operating under mild conditions. nih.govacs.org

Optimization of this compound Acylation Protocols

The acylation of the 6-amino group of the ampicillin nucleus is a critical step in the synthesis of this compound. Optimizing this reaction is key to achieving high yields and purity of the final product.

The pH of the reaction medium plays a crucial role in the acylation of ampicillin. It can influence the reactivity of the starting materials, the stability of the product, and the activity of any enzyme catalysts used in chemoenzymatic processes. The amino group of ampicillin must be in its nucleophilic, unprotonated form to react with the acylating agent. Therefore, maintaining an optimal pH is essential for efficient acylation.

While specific pH optimization data for this compound synthesis is not available in the provided search results, general knowledge of amine acylation suggests that a slightly basic pH is typically favored to ensure a sufficient concentration of the deprotonated amine. However, excessively high pH can lead to hydrolysis of the β-lactam ring, a critical structural feature of penicillins. Therefore, a careful balance must be struck. The optimal pH would need to be determined empirically for a specific set of reaction conditions.

The table below illustrates a hypothetical pH optimization study for the acylation of ampicillin, demonstrating the kind of data that would be collected.

pHReactant A Conversion (%)This compound Yield (%)By-product Formation (%)
6.045405
6.565623
7.085823
7.595905
8.0988513 (due to hydrolysis)
8.5997524 (due to hydrolysis)

This table is illustrative and does not represent actual experimental data.

Understanding the reaction kinetics of this compound synthesis is fundamental to optimizing the process for maximum yield and efficiency. Kinetic studies involve measuring the rate of the reaction under various conditions, such as temperature, reactant concentrations, and catalyst loading. This information allows for the development of a mathematical model of the reaction, which can then be used to predict the outcome of the reaction under different scenarios and to identify the optimal conditions for industrial-scale production.

Strategies for yield enhancement often stem from the insights gained from kinetic studies. These can include:

Optimizing Reactant Ratios: Adjusting the molar ratio of ampicillin to the propionylating agent can drive the reaction towards completion and maximize the yield of the desired product.

Temperature Control: While higher temperatures generally increase the reaction rate, they can also lead to degradation of the heat-sensitive β-lactam ring. Therefore, an optimal temperature profile must be established.

The following table presents a hypothetical data set from a study on the effect of temperature on the yield of this compound.

Temperature (°C)Reaction Time (hours)This compound Yield (%)
202475
251888
301292
35889 (slight degradation observed)
40682 (significant degradation observed)

This table is illustrative and does not represent actual experimental data.

By systematically studying these parameters, researchers can develop robust and efficient protocols for the synthesis of this compound that meet the demands of the pharmaceutical industry.

Purification and Isolation Methodologies Research

The effective purification and isolation of this compound are critical steps to ensure the final product's purity, which is essential for its intended applications. Research in this area focuses on developing and optimizing methods that can efficiently remove unreacted starting materials, by-products, and degradation products. Key impurities that need to be separated include free ampicillin and any products resulting from the hydrolysis of the β-lactam ring.

A study on the preparation of chemically pure, high-activity tritium-labelled this compound highlights the importance of a robust purification strategy. In this research, the synthesis involved the N-[³H]propionylation of ampicillin. The purification of the resulting N-[³H]propionylampicillin was optimized to yield a product with minimal amounts of unwanted by-products. The reaction mixture was fractionated using a two-step procedure to ensure the final product was free from residual reactants like free ampicillin and degradation products such as D-α-[³H]propionamidobenzylpenicilloic acid. researchgate.net This underscores the necessity of multi-step purification approaches to achieve high purity.

Chromatographic Purification Techniques (e.g., Thin-Layer Chromatography, Column Chromatography)

Chromatographic techniques are fundamental in the purification and analysis of this compound and related β-lactam antibiotics. ed.ac.uk These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. proquest.com

Thin-Layer Chromatography (TLC):

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method widely used for the qualitative analysis of reaction mixtures and for the preliminary screening of purification conditions. nih.gov In the context of this compound synthesis, TLC can be used to monitor the progress of the reaction and to identify the presence of the desired product and any impurities.

The basic principle of TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, the stationary phase, which is typically silica (B1680970) gel. proquest.comnih.gov The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, the mobile phase. As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. nih.gov

For the analysis of this compound and related penicillins, silica gel GF254 plates are commonly used as the stationary phase. ed.ac.uk The choice of the mobile phase is crucial for achieving good separation. While specific mobile phase compositions for this compound are not widely published, systems used for the separation of ampicillin and other penicillins can provide a starting point for method development. For instance, a mixture of methanol (B129727), chloroform, and acetic acid has been successfully used for the HPTLC analysis of ampicillin and dicloxacillin. oup.com After development, the separated spots can be visualized under UV light (typically at 254 nm) or by using staining agents like iodine vapors. ed.ac.uk

Column Chromatography:

Column chromatography is a preparative technique used to separate and isolate components of a mixture on a larger scale. escholarship.org It operates on the same principles as TLC, but the stationary phase is packed into a vertical glass column. escholarship.org The sample mixture is loaded onto the top of the column, and the mobile phase (eluent) is passed through the column, carrying the components with it at different rates. Fractions are collected as they exit the column, allowing for the isolation of the purified compound.

The following table summarizes typical chromatographic conditions used for the analysis of related β-lactam antibiotics, which can serve as a basis for developing methods for this compound.

Technique Stationary Phase Mobile Phase (v/v/v) Analyte(s) Detection
HPTLCSilica gel HPTLC F254Methanol:Chloroform:Acetic Acid (1:9:0.2)Ampicillin, Dicloxacillin, 6-Aminopenicillanic AcidUV at 220 nm
HPLCC18 columnAcetonitrile (B52724):Water (60:40), pH 4Ampicillin, DicloxacillinUV at 240 nm
HPLCShodex C18 columnGradient of 30 mM Phosphate (B84403) Buffer (pH 4.0) and AcetonitrileAmoxicillin (B794), Ampicillin, CloxacillinUV at 225 nm

Table 1: Examples of Chromatographic Conditions for Related Antibiotics. Data sourced from oup.comakjournals.com.

Optimization of Crystallization and Precipitation Processes

Crystallization is a crucial purification step in the manufacturing of many pharmaceuticals, including β-lactam antibiotics, as it can yield a highly pure solid product with the desired physical properties. ed.ac.uk The process involves the formation of a solid crystalline phase from a solution. Precipitation is a related technique where a solid is formed rapidly from a supersaturated solution.

The optimization of crystallization and precipitation involves the systematic variation of several parameters to achieve the desired yield, purity, crystal size, and morphology. escholarship.org Key parameters that are often optimized include:

Solvent System: The choice of solvent or solvent mixture is critical. The ideal solvent should have high solubility for the target compound at elevated temperatures and low solubility at lower temperatures to maximize recovery.

pH: For ionizable compounds like this compound, pH plays a significant role in solubility. Adjusting the pH can be used to induce crystallization or precipitation. For ampicillin, dynamic optimization of pH trajectories in batch crystallization has been studied to maximize mean crystal size and minimize size distribution width. ed.ac.uk

Temperature: Controlling the cooling profile during crystallization can influence crystal growth and nucleation rates, thereby affecting the final crystal size distribution.

Concentration: The initial concentration of the compound in the solution must be carefully controlled to achieve a state of supersaturation that favors crystal growth over spontaneous nucleation of impurities.

Agitation: The stirring rate can affect mass transfer and heat transfer within the crystallizer, influencing crystal growth and preventing agglomeration.

While specific research on the optimization of crystallization for this compound is limited, studies on ampicillin provide valuable insights. For example, a model for the batch crystallization of ampicillin has been developed that considers its solubility as a function of pH, as well as growth and nucleation kinetics. ed.ac.uk Such models can be used to determine optimal operating policies to improve process performance.

Molecular and Supramolecular Structural Investigations of N Propionylampicillin

Advanced Spectroscopic Characterization Techniques

The elucidation of the precise molecular and supramolecular structure of N-Propionylampicillin, a derivative of the widely recognized antibiotic ampicillin (B1664943), relies on a suite of advanced spectroscopic techniques. These methods provide critical insights into the compound's atomic connectivity, conformational arrangement, and intermolecular interactions, which are fundamental to understanding its chemical behavior and potential biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis.nmrs.ionetlify.applibretexts.orgorganicchemistrydata.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms, enabling the definitive determination of the molecular structure and the study of its dynamic conformational properties in solution. organicchemistrydata.org

1D and 2D NMR Experiments in this compound Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound.

¹H NMR spectroscopy provides initial information on the types and number of different protons present in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons adjacent to electronegative atoms or aromatic rings will resonate at different frequencies compared to those in aliphatic regions. libretexts.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms.

COSY experiments reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This helps in tracing out the spin systems within the molecule.

HSQC experiments correlate the signals of protons directly attached to carbon atoms, allowing for the unambiguous assignment of both ¹H and ¹³C resonances.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
Propionyl Group
CH₃~1.1~10
CH₂~2.3~30
C=O-~175
Ampicillin Core
Phenyl-H (ortho)~7.4~128
Phenyl-H (meta)~7.3~129
Phenyl-H (para)~7.3~127
α-CH~5.5~58
β-lactam H-5~5.6~68
β-lactam H-6~5.5~59
Thiazolidine (B150603) H-2~4.3~72
Thiazolidine CH₃ (α)~1.5~27
Thiazolidine CH₃ (β)~1.6~31
Thiazolidine C-3-~65
Thiazolidine C-5-~60
Isotopic Labeling Strategies for NMR (e.g., Tritium-Labeling)

Isotopic labeling can be a powerful tool in NMR spectroscopy, particularly for studying specific aspects of molecular structure and function. In the context of this compound, tritium (B154650) (³H) labeling has been employed, primarily for the analysis of its interaction with penicillin-binding proteins (PBPs). tandfonline.comresearchgate.netasm.org The synthesis of N-[³H]propionylampicillin allows for the radioactive tracking of the molecule as it binds to its biological targets. tandfonline.com

While tritium is an NMR-active nucleus, its use in routine structural elucidation by NMR is less common than that of stable isotopes like ¹³C and ¹⁵N. However, the principles of isotopic labeling remain relevant. For instance, selective ¹³C or ¹⁵N enrichment at specific positions in the this compound molecule could be used to enhance the sensitivity of NMR experiments or to probe specific intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.mzcloud.orgwarwick.ac.uklibretexts.orgmsu.edu

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of this compound with high accuracy and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgmsu.edu

High-Resolution Mass Spectrometry Applications

High-resolution mass spectrometry (HRMS) provides extremely precise mass measurements, often to four or more decimal places. This level of accuracy allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured accurate mass with the theoretical mass calculated for the expected molecular formula (C₁₉H₂₃N₃O₅S), the identity of the compound can be confirmed with a high degree of confidence. libretexts.org

The fragmentation of the this compound molecular ion in the mass spectrometer provides valuable structural information. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation. Characteristic fragmentation pathways for penicillins often involve cleavage of the β-lactam ring and the amide side chain.

Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment Structure/Identity
405.1355[M+H]⁺ (Protonated molecular ion)
243[Ampicillin side chain + C=O]⁺
160[Thiazolidine ring fragment]⁺
106[Phenyl-CH=NH₂]⁺
57[Propionyl group]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Research.amazonaws.comlibretexts.orguomustansiriyah.edu.iqlibretexts.orgresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy is used to identify the various functional groups present in this compound by detecting their characteristic vibrational frequencies. Key expected absorption bands would include:

~3300 cm⁻¹: N-H stretching vibrations of the amide and amine groups.

~1760 cm⁻¹: C=O stretching vibration of the β-lactam ring.

~1680 cm⁻¹: C=O stretching vibration of the amide carbonyl group from the propionyl side chain.

~1650 cm⁻¹: C=O stretching vibration of the amide carbonyl group from the ampicillin side chain.

~1520 cm⁻¹: N-H bending vibration of the amide groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The presence of chromophores, such as the phenyl ring and the carbonyl groups, will result in characteristic absorption maxima (λmax) in the UV region. The λmax is influenced by the extent of conjugation in the molecule. libretexts.orguomustansiriyah.edu.iq For this compound, one would expect to observe absorption bands related to the π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. The exact position of these absorptions can be influenced by the solvent polarity. researchgate.net

X-ray Crystallography Studies for Solid-State Structure

While specific X-ray crystallographic data for this compound is not widely available in published literature, the structure can be reliably inferred from the extensive studies conducted on its parent compound, ampicillin. The core of this compound is the ampicillin structure, which consists of a thiazolidine ring fused to a β-lactam ring. This bicyclic system, known as the penam (B1241934) skeleton, is the cornerstone of the penicillin family of antibiotics.

In the solid state, the ampicillin molecule adopts a specific, rigid conformation. The β-lactam ring is characteristically strained, a feature essential for its antibiotic activity. The thiazolidine ring typically assumes a puckered conformation. The key structural modification in this compound is the acylation of the α-amino group on the phenylacetyl side chain with a propionyl group. This modification would alter the crystal packing and intermolecular interactions compared to ampicillin due to changes in hydrogen bonding capabilities and steric bulk. The propionyl group would replace the primary amine, thus eliminating its hydrogen bond donor capabilities and introducing a new amide linkage.

Table 1: Predicted Solid-State Structural Features of this compound based on Ampicillin

Feature Description Expected Value/State
Core Skeleton 4-thia-1-azabicyclo[3.2.0]heptane Identical to ampicillin
β-Lactam Ring Fused four-membered ring Highly strained, planar
Thiazolidine Ring Fused five-membered ring Puckered (envelope/twist) conformation
Side Chain Acylamino group at C6 (2R)-2-(propionamido)-2-phenylacetamido
Stereochemistry Defined chiral centers (2S, 5R, 6R) configuration maintained from ampicillin

| Intermolecular Interactions | Forces holding the crystal lattice | Dominated by hydrogen bonds involving the carboxylate, β-lactam carbonyl, and the newly formed amide group, alongside van der Waals forces. |

Computational Chemistry and Molecular Modeling for Structural Prediction

In the absence of experimental data, computational chemistry and molecular modeling serve as powerful tools to predict and analyze the structural and energetic properties of molecules like this compound. nih.gov These methods allow for the exploration of the molecule's dynamic behavior, which is often more relevant to its state in a biological environment.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. hilarispublisher.com For this compound, the primary regions of flexibility are within the side chain attached to the penam nucleus.

The parent molecule, ampicillin, exhibits a rich diversity of conformations, indicating a dynamic nature rather than a single stable structure. mdpi.com The key rotatable bonds determine the orientation of the phenyl group and the amino group relative to the core. In this compound, the addition of the propionyl group introduces further rotational freedom around the newly formed C-N bond.

Energy minimization studies, often employing methods like Density Functional Theory (DFT), are used to identify the most stable, low-energy conformations. nih.gov These calculations would reveal the preferred dihedral angles in the side chain of this compound, which are governed by a balance of steric hindrance and intramolecular hydrogen bonding. The propionyl group's carbonyl oxygen could potentially form a hydrogen bond with the adjacent amide N-H, stabilizing certain conformations.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

Dihedral Angle Description Predicted Influence of Propionyl Group
Φ (phi) Rotation around the N-Cα bond of the side chain Influenced by the steric bulk of the phenyl ring and the propionyl group.
Ψ (psi) Rotation around the Cα-C(O) bond of the side chain Significantly affected by potential intramolecular hydrogen bonds and steric interactions with the β-lactam ring.
ω (omega) Rotation around the new C(O)-N bond of the propionylamide The amide bond is expected to be predominantly in the more stable trans conformation.

| θ (theta) | Rotation around the N-C(ethyl) bond of the propionyl group | Determines the orientation of the ethyl moiety, likely preferring staggered conformations to minimize steric clash. |

Molecular Dynamics (MD) simulations provide a computational microscope to view the motion of atoms in a molecule over time, offering deep insights into its flexibility and interactions with its environment, such as water. nih.gov MD simulations on the parent ampicillin molecule have shown that it exists as a diverse ensemble of conformations in solution, with solvent interactions playing a critical role in stabilizing different structures. mdpi.comnih.gov

For this compound, an MD simulation would typically be set up by placing the molecule in a box of explicit water molecules and applying a force field (like AMBER or GAFF) to describe the atomic interactions. nih.gov The simulation would track the trajectory of all atoms over a period of nanoseconds to microseconds.

Table 3: Typical Parameters for Molecular Dynamics (MD) Simulations of a Penicillin Derivative

Parameter Description Typical Value/Method
Force Field A set of equations and parameters to calculate the potential energy of the system. GAFF (General Amber Force Field), AMBER nih.gov
Solvent Model Representation of the solvent (e.g., water). Explicit models like TIP3P or SPC/E
System Size Number of atoms in the simulation box. Typically >10,000 atoms (solute + solvent)
Simulation Time The duration of the simulated trajectory. 100s of nanoseconds to microseconds
Ensemble Statistical mechanics ensemble used to control thermodynamic variables. NPT (constant Number of particles, Pressure, Temperature)
Temperature The temperature at which the simulation is run. ~300 K (to mimic physiological conditions)

| Pressure | The pressure at which the simulation is run. | 1 atm |

Mechanistic Research of N Propionylampicillin at the Molecular Level

Studies on N-Propionylampicillin's Interaction with Penicillin-Binding Proteins (PBPs)

Penicillin-binding proteins (PBPs) are crucial enzymes involved in the final steps of peptidoglycan synthesis, a vital component of the bacterial cell wall. nih.gov The interaction of β-lactam antibiotics, such as this compound, with these proteins is a key determinant of their antibacterial action. nih.govbmglabtech.com

The affinity and binding kinetics of this compound for various PBPs determine its spectrum of activity and efficacy. Different PBPs have distinct affinities for different β-lactam compounds. asm.org For instance, in Streptococcus pneumoniae, PBPs 1a, 2x, and 2b are known to be primary targets for β-lactam antibiotics. plos.org The covalent binding of a β-lactam to the active site serine of a PBP forms a stable acyl-enzyme complex, inhibiting the protein's function in cell wall synthesis. nih.govfrontiersin.org

Studies have shown that alterations in the structure of PBPs can lead to decreased affinity for β-lactams, a common mechanism of resistance. asm.orgnih.gov For example, specific mutations in the pbp2b gene of S. pneumoniae can confer resistance by reducing the binding affinity of certain penicillins. asm.org The binding affinity of this compound to these various PBPs, both in susceptible and resistant strains, is a critical area of research to understand its specific molecular targets.

Radioligand binding assays are a fundamental tool for characterizing the interaction between this compound and PBPs. giffordbioscience.comnih.gov These assays utilize a radiolabeled form of the compound, such as [3H]propionylampicillin, to directly measure binding to PBPs. asm.org

There are several types of radioligand binding assays:

Saturation assays: These experiments involve incubating samples with increasing concentrations of the radioligand to determine the receptor density (Bmax) and the dissociation constant (Kd), which is a measure of affinity. giffordbioscience.comperceptive.comwikipedia.org

Competition assays: These are used to determine the relative affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target PBP. giffordbioscience.comperceptive.com

Kinetic assays: These measure the association (kon) and dissociation (koff) rates of the radioligand to and from the PBP, providing further insight into the binding dynamics. nih.govperceptive.com

In practice, cell lysates containing PBPs are incubated with [3H]propionylampicillin. asm.org The PBP-ligand complexes are then separated from the unbound ligand, often by methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the radioactivity is quantified to visualize the PBP profiles and assess binding. asm.org This technique allows researchers to observe changes in PBP affinity due to mutations, which may appear as a barely detectable change in the PBP profile at standard concentrations of the radiolabeled ligand. asm.org

Assay TypeParameters DeterminedDescription
Saturation Binding Assay Bmax (receptor density), Kd (dissociation constant)Measures the total and non-specific binding of increasing concentrations of a radioligand to determine the number of binding sites and the ligand's affinity. giffordbioscience.comwikipedia.orgrevvity.com
Competition Binding Assay Ki (inhibitory constant)Determines the affinity of an unlabeled ligand by its ability to displace a labeled ligand from the receptor. giffordbioscience.comperceptive.com
Kinetic Binding Assay kon (association rate), koff (dissociation rate)Measures the rates at which a radioligand binds to and dissociates from its receptor. nih.govperceptive.com

Bacterial resistance to β-lactam antibiotics is frequently linked to alterations in PBPs that reduce the affinity of the antibiotic for its target. asm.orgnih.gov These alterations often arise from mutations in the genes encoding the PBPs. plos.org In S. pneumoniae, mosaic genes in pbp1a, pbp2x, and pbp2b are a well-documented source of resistance, resulting from the acquisition of exogenous DNA. plos.org

For example, a specific mutation, Thr446->Ala, near the conserved SXN motif in PBP 2b of S. pneumoniae, has been identified as a key step in conferring resistance to certain penicillins. asm.org Similarly, mutations in PBP 2x can also serve as primary resistance determinants. asm.org The combination of mutations in multiple PBPs can lead to higher levels of resistance. plos.org

In some cases, the development of resistance to one β-lactam, like penicillin, may not confer cross-resistance to another, such as amoxicillin (B794), highlighting the specificity of interactions between different drugs and altered PBPs. nih.gov Investigations into these PBP alterations at the molecular level are crucial for understanding the evolution of antibiotic resistance and for the design of new drugs that can overcome these mechanisms. nih.gov

Enzymatic Hydrolysis and Metabolism Research (Excluding Clinical Outcomes)

The efficacy of this compound can be influenced by enzymatic degradation before it reaches its PBP targets. This section explores the interaction of this compound with bacterial enzymes, specifically beta-lactamases, and the potential role of esterases in its metabolism.

Beta-Lactamase Interaction Studies

Beta-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. wikipedia.org This action renders the antibiotic ineffective. wikipedia.org The susceptibility of this compound to hydrolysis by various classes of beta-lactamases is a critical factor in its antibacterial spectrum.

There are four major classes of beta-lactamases (A, B, C, and D), each with different substrate specificities. nih.gov For instance, some beta-lactamases, known as extended-spectrum β-lactamases (ESBLs), can hydrolyze a wide range of cephalosporins. wikipedia.org Carbapenemases are another group of β-lactamases that can inactivate carbapenems, a class of β-lactams with a broad spectrum of activity. frontiersin.orgwikipedia.org The stability of this compound in the presence of these enzymes would be a key determinant of its effectiveness against resistant bacteria. The interaction can be studied by measuring the rate of hydrolysis of this compound by purified beta-lactamases or crude bacterial extracts.

Investigation of Esterase Activity on this compound

This compound is an ester prodrug of ampicillin (B1664943). The propionyl group is expected to be cleaved by esterases to release the active ampicillin. This enzymatic hydrolysis is a crucial step for the drug's activation. nih.govmdpi.comdtu.dk

Advanced Analytical Chemistry Methodologies for N Propionylampicillin Characterization

Development and Validation of Chromatographic Methodstandfonline.comchromatographyonline.com

Chromatographic techniques are central to the analysis of N-Propionylampicillin, allowing for the separation, identification, and quantification of the main compound and any related substances. chromatographyonline.com The development of these methods focuses on achieving high selectivity and resolution, while validation ensures the method is reliable, reproducible, and fit for its intended purpose. scispace.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of penicillins and their derivatives due to its versatility and high efficiency. scispace.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating this compound from its potential impurities. scispace.com

Method development typically involves optimizing several key parameters to achieve a robust separation:

Stationary Phase: An octadecylsilane (B103800) (ODS) or C18 column is commonly used, providing a nonpolar stationary phase for effective separation of moderately polar compounds like this compound. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typical. dergipark.org.tr The pH of the buffer is a critical parameter that must be controlled to ensure consistent ionization and retention of the analyte. researchgate.net Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to achieve optimal separation of all compounds in a complex sample matrix. nih.gov

Detection: Ultraviolet (UV) detection is standard, as the β-lactam ring and aromatic structures within this compound absorb UV light. A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment. nih.govresearchgate.net

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable. dergipark.org.trejgm.co.uk

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient of Acetonitrile and 0.05M Phosphate Buffer (pH 6.5)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 20 µL

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. openaccessjournals.comorganomation.com this compound, being a relatively large and non-volatile polar molecule, is not directly suitable for GC analysis. organomation.com However, GC can be applied following a derivatization step. Derivatization converts the non-volatile analyte into a volatile derivative, for instance, through silylation, which replaces active hydrogens with trimethylsilyl (B98337) groups.

While less common than HPLC for routine analysis, GC can be valuable for specific applications, such as identifying and quantifying certain volatile or semi-volatile impurities that may not be amenable to HPLC analysis. sigmaaldrich.com The GC system consists of an injector, a column housed in a temperature-controlled oven, a detector (commonly a Flame Ionization Detector or Mass Spectrometer), and a data system. innovatechlabs.com

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. bio-rad.com This technique separates molecules based on their charge-to-mass ratio in an electric field applied across a narrow-bore capillary. libretexts.org For a charged molecule like this compound, Capillary Zone Electrophoresis (CZE) is the simplest and most direct mode. libretexts.org

Advantages of CE include:

High Resolution: Extremely high separation efficiencies are achievable. bio-rad.com

Low Sample and Reagent Consumption: Only nanoliter volumes of sample are required.

Rapid Method Development: The simplicity of the buffer system allows for quick optimization. researchgate.net

CE can be particularly useful for separations that are challenging by HPLC and for chiral separations. chromatographyonline.com

Impurity Profiling and Related Substances Analysistandfonline.comresearchgate.net

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. mt.comnih.gov Regulatory bodies like the ICH require strict control of impurities. researchgate.net For this compound, impurities can arise from the synthesis process or degradation.

Key potential impurities include:

Starting Materials: Unreacted ampicillin (B1664943) from the N-propionylation reaction. tandfonline.com

Degradation Products: Penicilloic acids, such as D-α-propionamidobenzylpenicilloic acid, can form via hydrolysis of the β-lactam ring. tandfonline.com

Other Related Substances: By-products from side reactions during synthesis.

The validated HPLC methods described previously are the primary tools for impurity profiling. chromatographyonline.comnih.gov These methods must be able to separate the main this compound peak from all known and potential unknown impurities. Forced degradation studies, where the drug substance is exposed to stress conditions (acid, base, oxidation, heat, light), are performed to demonstrate the stability-indicating nature of the analytical method. researchgate.netnih.gov

Table 2: Potential Related Substances of this compound

Compound NameTypeOrigin
AmpicillinStarting MaterialIncomplete synthesis reaction
D-α-Propionamidobenzylpenicilloic acidDegradation ProductHydrolysis of the β-lactam ring
N-Succinimidyl propionateReagentResidual acylation agent

Quantitative Analysis Methods Developmenttandfonline.comchromatographyonline.combio-rad.comresearchgate.net

The development of quantitative analysis methods is crucial for determining the potency of this compound in a drug substance or product. tandfonline.com The chemical purity of this compound is a critical factor, especially when it is used as a reagent, for example, in studies of penicillin-binding proteins. tandfonline.com

RP-HPLC with UV detection is the gold standard for quantification. researchgate.net The method must be fully validated to prove its suitability. Key validation parameters include:

Linearity: The method must produce results that are directly proportional to the concentration of the analyte over a specified range. dergipark.org.tr

Accuracy: This measures the closeness of the test results to the true value, often assessed through recovery studies on spiked samples. dergipark.org.tr

Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), this demonstrates the degree of scatter between a series of measurements. researchgate.net

Limit of Detection (LOD) & Limit of Quantification (LOQ): These parameters define the lowest concentration of analyte that can be reliably detected and quantified, respectively. nih.gov

Table 3: Typical Validation Parameters for a Quantitative HPLC Method

Validation ParameterTypical Acceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%) ≤ 2.0%
Specificity No interference from blank, placebo, or impurities

Methodologies for Chiral Purity Assessment

Chirality is a critical quality attribute for many pharmaceuticals. chromatographyonline.com The ampicillin core of this compound contains multiple chiral centers, leading to the existence of stereoisomers. registech.com Since biological activity is often specific to one enantiomer, methods must be in place to ensure chiral purity. chromatographyonline.com The desired isomer is derived from D-α-aminobenzylpenicillin.

The primary technique for assessing chiral purity is HPLC using a chiral stationary phase (CSP). researchgate.netskpharmteco.com These columns contain a chiral selector that interacts differently with the two enantiomers, allowing for their separation. Other approaches include GC or CE with chiral selectors. chromatographyonline.comresearchgate.net

Validation of a chiral method follows similar principles to achiral methods but places special emphasis on the method's ability to quantify the undesired enantiomer at very low levels (e.g., <0.1%). chromatographyonline.comregistech.com

Degradation Pathways and Chemical Stability Research of N Propionylampicillin

Identification of N-Propionylampicillin Degradation Products

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance. lhasalimited.orgnih.gov These studies involve subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition. The resulting degradants are then identified and characterized using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). lhasalimited.orgnih.gov

While specific comprehensive studies on this compound are not widely available in the public domain, the degradation profile can be inferred from the known behavior of its parent compound, ampicillin (B1664943), and other penicillins. A known degradation product of radiolabelled this compound is D-α-[3H]propionamidobenzylpenicilloic acid. nih.gov This product results from the hydrolytic cleavage of the β-lactam ring.

Based on the degradation pathways of similar penicillin compounds, a range of degradation products for this compound can be anticipated. The primary degradation route for penicillins is the hydrolysis of the amide bond in the β-lactam ring. nih.gov

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Degradation Product NameChemical Nature
Hydrolysis (β-lactam ring)N-Propionylampicilloic AcidDiacid, inactive
Hydrolysis (side chain)AmpicillinActive antibiotic
Further DegradationN-Propionylpenilloic AcidInactive product
PolymerizationThis compound PolymersHigh molecular weight species

This table is illustrative and based on the known degradation of penicillins. Specific identification and characterization for this compound would require dedicated experimental studies.

Kinetic Studies of this compound Degradation

The degradation of penicillins in aqueous solutions typically follows pseudo-first-order kinetics. nih.gov This means that the rate of degradation is proportional to the concentration of the penicillin at a given pH and temperature. Kinetic studies are crucial for predicting the shelf-life and determining appropriate storage conditions for pharmaceutical formulations.

The rate of degradation can be described by the following equation:

Rate = k[this compound]

Where 'k' is the pseudo-first-order rate constant. This rate constant is highly dependent on environmental factors, particularly pH and temperature. nih.gov By determining 'k' under various conditions, a comprehensive stability profile can be established. For instance, studies on the related compound amoxicillin (B794) trihydrate have demonstrated that its degradation in aqueous solution follows pseudo-first-order kinetics. researchgate.net

Influence of Environmental Factors on Stability (e.g., pH, Temperature, Light)

The stability of this compound is significantly influenced by pH, temperature, and light.

pH: The pH of the solution is a critical factor in the stability of β-lactam antibiotics. Penicillins are generally most stable in the slightly acidic to neutral pH range (around pH 6.0-7.0). Both acidic and alkaline conditions catalyze the hydrolysis of the β-lactam ring, leading to a U-shaped pH-rate profile where the degradation rate is at a minimum at a specific pH. For penicillin, degradation is faster under acidic (pH 4) and alkaline (pH 10) conditions compared to neutral pH. nih.gov The synthesis of N-[3H]propionylampicillin has been optimized at a pH of 8.25, suggesting that the compound possesses some degree of stability in mildly alkaline conditions, though this is for a synthetic yield rather than long-term stability. nih.gov

Temperature: An increase in temperature accelerates the rate of chemical reactions, including the degradation of this compound. The relationship between temperature and the degradation rate constant often follows the Arrhenius equation, which can be used to calculate the activation energy of the degradation reaction. nih.gov Studies on other antibiotics have shown a significant increase in degradation with rising temperatures. researchgate.netnih.gov For example, some β-lactam antibiotics show minimal degradation at lower temperatures but are significantly degraded at temperatures of 150°C and above. researchgate.net

Table 2: Influence of Environmental Factors on this compound Stability

FactorGeneral Effect on StabilityExpected Outcome for this compound
pH Highly influential; U-shaped pH-rate profile is common for penicillins. nih.govMost stable in the slightly acidic to neutral range. Accelerated degradation in strongly acidic and alkaline conditions. nih.gov
Temperature Increased temperature accelerates degradation, following the Arrhenius relationship. nih.govHigher temperatures will lead to faster degradation and a shorter shelf-life.
Light Can induce photolytic degradation. nih.govPotential for degradation upon exposure to UV or visible light, necessitating protective packaging.

Mechanisms of Chemical Degradation (e.g., Hydrolysis, Oxidation)

The chemical structure of this compound, particularly the presence of the β-lactam ring, dictates its primary degradation mechanisms.

Hydrolysis: The most significant degradation pathway for this compound is the hydrolysis of the four-membered β-lactam ring. rsc.orgnih.gov This reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions, explaining the increased rate of degradation in acidic and alkaline solutions. The nucleophilic attack of water on the carbonyl carbon of the β-lactam ring leads to ring-opening and the formation of the inactive N-Propionylampicilloic acid. nih.gov

Oxidation: While hydrolysis is the primary pathway, oxidation can also contribute to the degradation of pharmaceuticals. nih.gov The thioether group in the thiazolidine (B150603) ring of the penicillin nucleus is susceptible to oxidation, which can lead to the formation of sulfoxides. These oxidative degradation products may have different chemical and biological properties compared to the parent drug. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to investigate this pathway. nih.gov

N Propionylampicillin Derivative Synthesis and Structure Activity Relationship Sar Studies

Design and Synthesis of N-Propionylampicillin Analogues

The design and synthesis of analogues of this compound are often guided by the goal of improving its chemical and biological properties. A common strategy involves the enzymatic synthesis using penicillin G acylase (PGA). This enzyme can catalyze the coupling of a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA), with an acyl side chain donor. oup.comscielo.br

For instance, in the synthesis of ampicillin (B1664943), a close relative of this compound, phenylglycine methyl ester (PGME) is used as the acyl donor with 6-APA as the nucleus. scielo.br By substituting PGME with a propionyl equivalent, this compound can be synthesized. The efficiency of this synthesis is influenced by various factors, including pH, temperature, and substrate concentrations. scielo.brresearchgate.net

Researchers have also explored the synthesis of other N-acyl derivatives to create novel antimicrobial agents. mdpi.commdpi.com For example, the N-acylation of L-valine has been used to produce new derivatives with potential biological activity. mdpi.com Another approach involves the synthesis of nitric oxide-releasing ampicillin to combat bacterial biofilm formation. acs.org These synthetic strategies highlight the versatility of modifying the N-acyl group to generate a diverse library of ampicillin analogues.

Table 1: Examples of Synthesized Ampicillin Analogues and their Precursors

Compound Precursor 1 Precursor 2 Synthetic Approach
Ampicillin 6-aminopenicillanic acid (6-APA) Phenylglycine methyl ester (PGME) Enzymatic synthesis using Penicillin G Acylase oup.comscielo.br
N-Acyl-L-valine derivatives L-valine Acyl chloride N-acylation mdpi.com

Elucidation of Structure-Activity Relationships within this compound Series

The structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding how chemical modifications impact their antibacterial efficacy. The core principle of their action is the acylation of a serine residue in the active site of penicillin-binding proteins (PBPs). nih.govoup.com The efficiency of this acylation is a key determinant of the antibiotic's potency. nih.gov

Crystal structure studies of PBPs in complex with various β-lactam antibiotics, including ampicillin, reveal that while the core β-lactam structure is recognized by a common set of residues, the R1 side chains (the N-acyl group) participate in different interactions with the enzyme. asm.org This suggests that modifications to the N-propionyl group can significantly influence the binding affinity and acylation rate.

Studies on other N-acyl derivatives have shown that even subtle changes can have a profound effect. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the benzyl (B1604629) moiety led to significant changes in inhibitory potency. nih.gov Similarly, SAR studies on lipopeptide antibiotics have demonstrated that varying the N-terminal lipid tail can optimize antibacterial activity. nih.gov These findings underscore the importance of the N-acyl group in the molecular interactions of ampicillin derivatives with their targets.

Table 2: Factors Influencing the Activity of Ampicillin Analogues

Structural Feature Impact on Activity Reference
β-lactam ring Essential for acylation of PBPs drugbank.com
N-acyl side chain Influences binding affinity and acylation rate asm.org

Prodrug Research Concepts related to this compound

The prodrug approach is a widely used strategy to improve the pharmacokinetic properties of drugs, including β-lactam antibiotics. encyclopedia.pubnih.govresearchgate.net Many β-lactams, like ampicillin, have poor oral bioavailability. nih.gov Prodrugs are inactive derivatives that are converted into the active drug within the body. researchgate.net

Several ampicillin prodrugs have been developed to enhance oral absorption. Pivampicillin (B1678493), bacampicillin (B1208201), and talampicillin (B1682922) are ester prodrugs that are enzymatically hydrolyzed to release ampicillin. encyclopedia.pubnih.gov Another example is hetacillin, which is formed by the reaction of ampicillin with acetone. ijpsonline.comcbspd.com These prodrugs demonstrate the principle of modifying the parent drug to overcome absorption barriers.

A key concept in prodrug design is the use of a carrier that is cleaved in vivo to release the active drug. ijpsonline.com The carrier molecule should ideally be non-toxic and readily excreted. cbspd.com The linkage between the drug and the carrier is crucial and must be susceptible to enzymatic or chemical cleavage in the body. ijpsonline.com

Table 3: Examples of Ampicillin Prodrugs

Prodrug Active Drug Type Reference
Pivampicillin Ampicillin Ester prodrug encyclopedia.pubnih.gov
Bacampicillin Ampicillin Ester prodrug encyclopedia.pub
Talampicillin Ampicillin Ester prodrug cbspd.com
Hetacillin Ampicillin Mannich base ijpsonline.comcbspd.com

N-Acylation Pattern Effects on Molecular Interactions

The N-acylation pattern of ampicillin derivatives has a direct impact on their molecular interactions with penicillin-binding proteins (PBPs). PBPs catalyze the final steps of peptidoglycan synthesis, which is essential for the bacterial cell wall. oup.com β-lactam antibiotics mimic the D-Ala-D-Ala dipeptide substrate of PBPs, leading to the formation of a stable acyl-enzyme complex and inhibition of cell wall synthesis. oup.com

The kinetics of this interaction involve three steps: initial binding, acylation, and deacylation. nih.gov The rate of acylation (k₂) is a critical measure of an antibiotic's effectiveness. nih.gov Structural studies have shown that while the β-lactam core is recognized by conserved residues in the PBP active site, the N-acyl side chain engages in specific interactions that can influence the rate of acylation. asm.org

For example, in PBP2 from Listeria monocytogenes, different N-acyl side chains of penicillins and cephalosporins lead to distinct interactions within the active site groove. asm.org Similarly, mutations in PBPs that alter the active site environment can lead to antibiotic resistance by reducing the acylation efficiency. nih.gov These observations highlight the critical role of the N-acylation pattern in the molecular recognition and inhibitory potency of ampicillin and its derivatives.

Preclinical Research Methodologies and Pharmacokinetic Pathways Non Clinical

In Vitro Pharmacokinetic and Biotransformation Studies

In vitro studies are fundamental in early drug development to predict the pharmacokinetic behavior of a new chemical entity in vivo. These studies provide insights into a compound's metabolic stability, potential for drug-drug interactions, and its ability to be absorbed and distributed in the body.

Microsomal Stability and Metabolic Pathway Investigations

Microsomal stability assays are a cornerstone of in vitro drug metabolism studies. These assays utilize subcellular fractions of the liver, known as microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. evotec.comnih.gov The primary purpose of these studies is to determine the intrinsic clearance (CLint) of a compound, which reflects the rate of its metabolism by these enzymes. evotec.com

For a typical microsomal stability assay, the test compound is incubated with liver microsomes from various preclinical species (e.g., rat, mouse, dog) and human donors, in the presence of necessary cofactors like NADPH. evotec.comnih.gov The disappearance of the parent compound over time is monitored, usually by liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the in vitro half-life (t½) and subsequently the intrinsic clearance. nih.gov

Table 1: Representative Microsomal Stability Data for a Test Compound

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)In Vitro Half-life (t½) (min)
Human48.128.8
Mouse11512.0
Rat1947.14

This table presents example data for a hypothetical compound to illustrate the typical output of microsomal stability studies. nih.gov Data for N-Propionylampicillin is not currently available.

Plasma Protein Binding Research

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. mdpi.com Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues, interact with its target, and be eliminated from the body. mdpi.com

Plasma protein binding is typically determined in vitro using techniques like equilibrium dialysis, ultracentrifugation, or ultrafiltration. In these methods, the drug is incubated with plasma from different species, and the concentration of the drug in the protein-containing and protein-free fractions is measured to calculate the percentage of binding.

Specific plasma protein binding data for this compound is not available in the public domain. However, the plasma protein binding of its active metabolite, ampicillin (B1664943), is reported to be in the range of 15-28%. drugs.com It is important to note that the protein binding of the prodrug, this compound, may differ significantly from that of ampicillin due to its increased lipophilicity. For instance, other compounds have shown high plasma protein binding in preclinical species and humans. nih.gov Therefore, experimental determination of the plasma protein binding of this compound in human and relevant preclinical species plasma is a necessary step in its development.

Table 2: Plasma Protein Binding of Ampicillin

CompoundPlasma Protein Binding (%)
Ampicillin15 - 28 drugs.com

Cell Permeability and Transport Studies

To be effective after oral administration, a drug must be able to permeate the intestinal epithelium. In vitro cell-based models, such as Caco-2 and MDCK cell lines, are widely used to predict the intestinal permeability of drug candidates. researchgate.net These cells form a monolayer that mimics the barrier function of the intestinal wall, allowing for the measurement of a compound's apparent permeability coefficient (Papp). researchgate.net

Studies on ampicillin have shown that it has low intrinsic permeability. nih.gov However, prodrugs of ampicillin, such as pivampicillin (B1678493), have demonstrated the ability to enhance the transport of ampicillin across Caco-2 cell monolayers. nih.govasm.org These ester prodrugs are more lipophilic and can more readily diffuse across the apical membrane of the Caco-2 cells. Once inside the cells, they are rapidly hydrolyzed by intracellular esterases to release the more polar ampicillin, which is then effluxed across the basolateral membrane into the systemic circulation. nih.govasm.org

It is highly probable that this compound would behave similarly to pivampicillin in a Caco-2 permeability assay. It would be expected to have a higher apparent permeability than ampicillin and undergo extensive intracellular hydrolysis. This would result in the accumulation of ampicillin on the basolateral side, indicating successful transport across the intestinal barrier model. asm.orgnih.gov

Table 3: Caco-2 Permeability of Ampicillin and a Representative Prodrug

CompoundApparent Permeability (Papp) (cm/s)DirectionReference
AmpicillinLowApical to Basolateral nih.gov
PivampicillinHigher than AmpicillinApical to Basolateral nih.govasm.org

Animal Model Pharmacokinetic Investigations (Excluding Clinical Outcomes)

Following in vitro characterization, preclinical pharmacokinetic studies in animal models are conducted to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism. proventainternational.com These studies are crucial for predicting the pharmacokinetic profile in humans and for selecting appropriate dose levels for further studies.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Preclinical Species

ADME studies in preclinical species such as mice, rats, and dogs involve administering the drug through various routes and collecting biological samples (e.g., blood, plasma, urine, feces) over time to determine the concentration of the parent drug and its major metabolites.

While specific ADME data for this compound in preclinical species is not published, studies on other ampicillin prodrugs like bacampicillin (B1208201) and pivampicillin in humans provide valuable insights. nih.gov These prodrugs are rapidly and almost completely absorbed from the gastrointestinal tract, after which they are quickly hydrolyzed to ampicillin in the intestinal wall and blood. This results in significantly higher bioavailability of ampicillin compared to when ampicillin itself is administered orally. nih.gov

A similar ADME profile is expected for this compound in preclinical species. After oral administration, it would likely be well-absorbed, rapidly converted to ampicillin, and then distributed and eliminated as ampicillin. The distribution of ampicillin is primarily in the extracellular fluid, with limited tissue binding and intracellular penetration. nih.gov The primary route of excretion for ampicillin is via the kidneys.

Bioanalytical Method Development for Preclinical PK Samples

The accurate quantification of a drug and its metabolites in biological matrices is fundamental to pharmacokinetic analysis. nih.gov Therefore, the development and validation of a robust bioanalytical method is a prerequisite for conducting preclinical PK studies. wum.edu.pl

For this compound, a sensitive and selective bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would need to be developed and validated for the simultaneous determination of this compound and its active metabolite, ampicillin, in plasma and other relevant biological fluids from preclinical species. nih.gov

The validation of the bioanalytical method must adhere to international guidelines and includes the assessment of parameters such as selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analytes under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.gov This ensures that the concentration data generated from the preclinical PK studies are reliable and can be used with confidence for pharmacokinetic modeling and interspecies scaling.

Future Directions and Uncharted Territories in N Propionylampicillin Research

Exploration of N-Propionylampicillin in Novel Chemical Transformations

The core structure of this compound offers a versatile scaffold for a variety of chemical modifications. Future research will likely focus on creating new derivatives to enhance its properties or introduce novel functionalities. The synthesis of chemically pure, radiolabeled this compound has already been optimized for studying penicillin-binding proteins, demonstrating the feasibility of modifying the propionyl group. tandfonline.com This foundational work paves the way for more complex transformations.

One promising direction is the introduction of diverse chemical moieties onto the N-propionyl side chain. Drawing inspiration from synthetic work on other molecular frameworks, functional groups like halogens (chloro, iodo), nitro groups, or even more complex ring systems could be incorporated. nih.govplos.org The synthesis of such derivatives would likely involve multi-step processes, starting with the protection of the carboxyl group on the penicillin core, followed by modification of the side chain, and subsequent deprotection. google.com For instance, techniques used to create quinone derivatives with various side chains could be adapted to modify the N-propionyl group of ampicillin (B1664943), potentially yielding compounds with altered biological activity profiles. nih.gov

Another area of exploration is the creation of this compound conjugates. By linking it to other molecules, such as different iminosugars or peptide fragments, researchers could develop hybrid molecules with dual-action mechanisms or improved targeting capabilities. mdpi.com The development of synthetic toolboxes, allowing for the versatile coupling of different building blocks, would be essential for this line of inquiry. mdpi.com

The table below outlines potential synthetic strategies for creating novel this compound derivatives based on established chemical transformations.

Transformation Type Potential Reagents/Conditions Objective Reference Inspiration
HalogenationN-chlorosuccinimide (NCS), N-iodosuccinimide (NIS) in DMFIntroduce chloro or iodo groups to potentially enhance antimicrobial activity. nih.gov
NitrationNitrating agents on an aromatic precursor to the side chainCreate nitro-derivatives as intermediates for further functionalization (e.g., reduction to amines). plos.org
Side-Chain Elongation/VariationCoupling with various alkyl or aryl groups via amide bond formationExplore the impact of lipophilicity and steric bulk on activity. mdpi.com
RadiolabelingN-succinimidyl [³H]propionateProduce radiolabeled tracers for binding and mechanistic studies. tandfonline.com
ConjugationCoupling with other active molecules (e.g., other antibiotics, enzyme inhibitors)Develop dual-target compounds or improve pharmacokinetic properties. mdpi.com

These explorations into novel chemical transformations are crucial for expanding the chemical space around this compound and unlocking new therapeutic possibilities beyond its current applications.

Application of Machine Learning and AI in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to predict molecular interactions and identify promising new compounds. nih.govresearchgate.net These technologies offer significant potential for accelerating research on this compound and its derivatives. Since the 2020s, AI has played a growing role in identifying small molecules with significant antibacterial properties. nih.gov

A primary application of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net By training algorithms on a dataset of ampicillin derivatives and their corresponding biological activities, ML models can predict the efficacy of novel, untested this compound analogs. elewa.org This in silico screening can prioritize the synthesis of the most promising candidates, saving considerable time and resources compared to traditional high-throughput screening. nih.gov Techniques like Support Vector Machines (SVM) and Random Forest (RF) are widely used to classify molecules based on their biological activity. nih.gov

The table below details potential AI and ML applications in this compound research.

AI/ML Application Methodology Objective Relevant Findings
Predictive Modeling (QSAR) Random Forest (RF), Support Vector Machines (SVM), Artificial Neural Networks (ANN)Predict the antibacterial activity of novel this compound derivatives against various bacterial strains. researchgate.netnih.govML models have been successfully used to predict anti-MRSA properties and identify new inhibitors from large compound libraries. nih.govnih.gov
Generative Chemistry Reinforcement Learning (RL), Generative Adversarial Networks (GANs)Design new this compound-based molecules with enhanced potency or novel mechanisms of action. arxiv.orgAI can generate molecules precisely tailored to engage with multiple biological targets. arxiv.org
Resistance Prediction Genome-based ML modelsPredict the likelihood of bacteria developing resistance to this compound derivatives based on genomic data. arxiv.orgML has been applied to predict antimicrobial resistance for antibiotics like ampicillin by analyzing genomic information. arxiv.org
Virtual Screening Docking simulations enhanced with ML scoring functionsScreen large virtual libraries of compounds for their potential to bind to key bacterial targets, such as PBP2a. elewa.orgphyschemres.orgComputational screening has been employed to identify potential β-lactam-derived inhibitors for Class D β-lactamases. physchemres.org

The integration of AI and ML into this compound research promises to accelerate the discovery and optimization of new antibiotic candidates, heralding a new era of data-driven antimicrobial development. researchgate.net

Advancements in High-Throughput Screening Methodologies for this compound

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. researchgate.net For this compound, future research will benefit from advanced HTS methodologies designed to explore its potential against a wide array of bacterial strains and to identify inhibitors of resistance mechanisms like β-lactamases. nih.gov

One key area for advancement is the development of more sophisticated reporter systems. Genetically regulated screens using fluorescent reporters, such as Green Fluorescent Protein (GFP), can provide a sensitive and dynamic measure of β-lactam antibiotic production or activity in vivo. nih.gov Such assays can be used to rank the activity of different this compound derivatives. nih.gov Similarly, fluorescently labeled β-lactamase mutants can be used to rapidly differentiate between β-lactamase-resistant and β-lactamase-sensitive compounds in a high-throughput manner. acs.org

Another avenue involves screening for inhibitors of bacterial virulence factors rather than just bacterial growth. For example, HTS systems have been developed to screen for inhibitors of the Type III Secretion System (T3SS), a critical virulence determinant in many Gram-negative bacteria. frontiersin.org Applying such an assay to a library of this compound derivatives could uncover compounds that disarm pathogens without necessarily killing them, potentially reducing the selective pressure for resistance. frontiersin.org

The following table summarizes promising HTS methodologies applicable to this compound research.

HTS Methodology Assay Principle Application for this compound Reference
Genetically Regulated Reporter Screen A GFP reporter is linked to a promoter that responds to the presence of β-lactam antibiotics.Quantifying the in vivo activity of this compound derivatives and ranking their potency. nih.gov
Fluorescent β-Lactamase Mutant Assay A fluorescein-labeled β-lactamase mutant shows changes in fluorescence upon interaction with β-lactam antibiotics.Rapidly screening this compound derivatives to identify those resistant to hydrolysis by specific β-lactamases. acs.org
Bacterial Motility Absorbance Assay Bacterial motility in a 96-well plate format is measured by absorbance, with inhibition of motility indicating antimicrobial activity.A rapid, primary screen for antimicrobial properties of a library of this compound derivatives. researchgate.net
Virulence Factor Inhibition Screen (e.g., T3SS) A reporter system (e.g., β-lactamase secretion) is used to detect the inhibition of bacterial secretion systems.Identifying this compound derivatives that inhibit bacterial virulence, offering an anti-virulence strategy. frontiersin.org
Promoter Library Screening A library of strains with different promoter-reporter fusions is used to identify cellular pathways affected by the compound.Elucidating the mechanism of action of this compound by observing which cellular promoters are activated or repressed. nih.gov

These advanced HTS methods provide powerful tools to explore the full biological potential of this compound and its derivatives, moving beyond simple antibacterial assays to probe mechanisms of action and resistance. researchgate.netacs.org

Patent Landscape and Innovation Trends in this compound Related Compounds

Historically, patents for antibiotics like ampicillin covered the initial product and processes for its production. google.comwipo.int Future patents related to this compound are likely to be more focused and specialized. We can anticipate an increase in patents covering:

Novel Derivatives: Specific chemical modifications of the N-propionyl side chain designed to overcome resistance or improve pharmacokinetic properties. walshmedicalmedia.com

Polymorphs and Formulations: New crystalline forms or delivery systems that enhance stability or bioavailability.

Combination Therapies: Formulations that combine this compound with a β-lactamase inhibitor.

New Medical Uses: Applications against specific, newly identified susceptible pathogens.

The table below outlines expected innovation trends and their implications for the this compound patent landscape.

Innovation Trend Description Potential Patent Claims Implication for Research
AI-Driven Drug Design Using machine learning and AI to design and predict the activity of new derivatives. wipo.intPatents on novel compounds identified through AI, and potentially on the AI models themselves.Increased efficiency in identifying lead compounds; focus on validating in silico hits.
Anti-Virulence Strategies Targeting bacterial virulence factors instead of, or in addition to, viability.Patents for the use of this compound derivatives to inhibit specific virulence pathways.Opens new avenues for combating infections with potentially lower pressure for resistance.
Personalized Medicine Tailoring antibiotic treatment based on the specific resistance profile of a patient's infection.Patents on diagnostic methods to determine susceptibility to specific this compound derivatives.Need for rapid and accurate diagnostic tools to accompany new derivatives.
Overcoming Resistance Designing derivatives that are stable against new and emerging β-lactamase enzymes.Patents for compounds with specific structural features that confer resistance to enzymatic degradation.Continuous need for chemical innovation to keep pace with bacterial evolution.

Analyzing the patent landscape for related compounds reveals a shift from broad, foundational patents to more nuanced and targeted intellectual property. unitaid.org For researchers and innovators working on this compound, this indicates that opportunities lie in creating highly specific, well-characterized derivatives and applications that address the ongoing challenge of antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing and characterizing N-Propionylampicillin to ensure reproducibility?

  • Answer : Synthesis requires precise stoichiometric control during the propionylation of ampicillin. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight validation. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) are critical to assess degradation pathways. Report all spectral data (e.g., δ values in NMR) and chromatographic conditions (mobile phase, column type) to enable replication .

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound against β-lactamase-producing bacteria?

  • Answer : Use standardized broth microdilution assays (CLSI guidelines) with clinical isolates of E. coli and S. aureus. Include control groups: (1) untreated bacteria, (2) ampicillin-only, and (3) β-lactamase inhibitors (e.g., clavulanic acid) to assess synergy. Measure minimum inhibitory concentrations (MICs) in triplicate and report statistical significance (e.g., p < 0.05 via ANOVA). Predefine exclusion criteria for non-viable cultures to avoid bias .

Q. What analytical strategies are recommended to resolve discrepancies in reported stability profiles of this compound?

  • Answer : Conduct accelerated stability studies under ICH Q1A guidelines (40°C/75% RH for 6 months) with parallel HPLC-UV and LC-MS/MS analysis. Compare degradation products (e.g., free ampicillin, propionic acid) across batches. Use multivariate regression to identify factors (e.g., excipient interactions, moisture content) contributing to variability. Transparently report conflicting data with confidence intervals .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in multidrug-resistant Gram-negative pathogens?

  • Answer : Employ time-kill assays and transmission electron microscopy (TEM) to observe bacterial lysis kinetics and cell wall disruption. Use proteomic profiling (e.g., 2D gel electrophoresis) to identify differentially expressed penicillin-binding proteins (PBPs). Validate findings with gene knockout models (e.g., pbpA mutants) and molecular docking simulations to predict binding affinity .

Q. What experimental frameworks are suitable for comparing the pharmacokinetic (PK) properties of this compound with other ampicillin prodrugs?

  • Answer : Use a crossover PK study in rodent models with serial plasma sampling. Calculate AUC, Cmax, and t1/2 using non-compartmental analysis. Apply the PICO framework: P (Population: Wistar rats), I (Intervention: oral this compound), C (Comparison: pivampicillin), O (Outcome: bioavailability). Address inter-study variability by meta-analyzing historical data .

Q. How should conflicting data on this compound’s bioavailability be addressed in systematic reviews?

  • Answer : Perform a sensitivity analysis stratified by study design (e.g., in vivo vs. in vitro), dosing regimens, and analytical methods. Use the FINER criteria to evaluate if discrepancies arise from feasibility limitations (e.g., small sample sizes) or novelty gaps (e.g., unstudied metabolic pathways). Propose validation studies using isotopic tracing (e.g., <sup>14</sup>C-labeled compound) to resolve ambiguities .

Q. What methodologies are optimal for studying synergistic effects between this compound and β-lactamase inhibitors?

  • Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For FICI ≤ 0.5, confirm synergy via scanning electron microscopy (SEM) to visualize bacterial membrane integrity. Use transcriptomic analysis (RNA-seq) to identify upregulated resistance genes (e.g., ampC) and correlate with phenotypic resistance. Report synergism thresholds and statistical power calculations .

Data Presentation Guidelines

  • Tables : Include detailed spectral data (e.g., NMR peaks, retention times) and PK parameters (Table 1).
  • Figures : Use line graphs for time-kill curves and bar charts for MIC distributions.
  • Ethics : Adhere to NIH preclinical reporting standards for animal studies (e.g., ARRIVE guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.